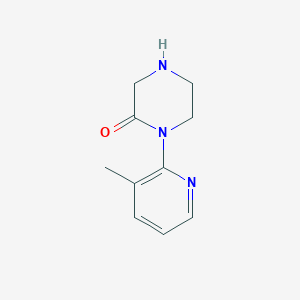

(1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

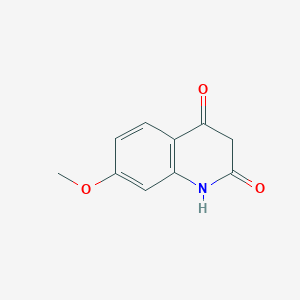

El ácido (1-(piridin-4-il)-1H-pirazol-4-il)borónico es un derivado de ácido borónico que presenta tanto anillos de piridina como de pirazol. Este compuesto es de gran interés en química orgánica debido a sus posibles aplicaciones en diversos campos, incluida la química medicinal y la ciencia de los materiales. Los ácidos borónicos son conocidos por su capacidad de formar enlaces covalentes reversibles con dioles, lo que los hace útiles en una variedad de reacciones químicas y aplicaciones.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido (1-(piridin-4-il)-1H-pirazol-4-il)borónico típicamente involucra los siguientes pasos:

Intercambio halógeno-metal y borilación:

Acoplamiento cruzado catalizado por paladio: Este método utiliza catalizadores de paladio para acoplar halopiridinas o halopirazoles con derivados de ácido borónico.

Metalación ortodirigida: Este enfoque implica la metalación selectiva de una posición específica en el anillo de piridina o pirazol, seguida de borilación.

Métodos de producción industrial: La producción industrial de ácido (1-(piridin-4-il)-1H-pirazol-4-il)borónico puede implicar versiones a gran escala de las rutas sintéticas mencionadas anteriormente, con optimizaciones para rendimiento, pureza y rentabilidad. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia de estos procesos.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido (1-(piridin-4-il)-1H-pirazol-4-il)borónico experimenta varios tipos de reacciones químicas, que incluyen:

Acoplamiento cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento del ácido borónico con haluros de arilo o vinilo en presencia de un catalizador de paladio, formando enlaces carbono-carbono.

Protodesboronación: Esta reacción implica la eliminación del grupo ácido borónico, típicamente utilizando un solvente o catalizador prótico.

Reactivos y condiciones comunes:

Catalizadores de paladio: Se utilizan en reacciones de acoplamiento cruzado de Suzuki-Miyaura.

Solventes próticos: Se utilizan en reacciones de protodesboronación.

Productos principales:

Compuestos biarílicos: Formados a partir de reacciones de acoplamiento cruzado de Suzuki-Miyaura.

Compuestos desboronados: Formados a partir de reacciones de protodesboronación.

Aplicaciones Científicas De Investigación

El ácido (1-(piridin-4-il)-1H-pirazol-4-il)borónico tiene una amplia gama de aplicaciones en la investigación científica:

Química medicinal: Se utiliza en la síntesis de posibles agentes terapéuticos, incluidos inhibidores de enzimas como la proteína cinasa CK2 y PDK1.

Ciencia de los materiales: Se emplea como bloque de construcción en la construcción de arquitecturas moleculares complejas para materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del ácido (1-(piridin-4-il)-1H-pirazol-4-il)borónico en sus aplicaciones implica la formación de enlaces covalentes reversibles con dioles y otros nucleófilos. Esta propiedad se explota en reacciones de acoplamiento cruzado, donde el grupo ácido borónico facilita la formación de nuevos enlaces carbono-carbono. En la química medicinal, el compuesto puede interactuar con dianas moleculares específicas, como las enzimas, formando enlaces covalentes con residuos del sitio activo, inhibiendo así su actividad.

Compuestos similares:

Ácido piridina-4-borónico: Un derivado de ácido borónico más simple con un anillo de piridina.

Ácido pirazol-4-borónico: Un derivado de ácido borónico con un anillo de pirazol.

Unicidad: El ácido (1-(piridin-4-il)-1H-pirazol-4-il)borónico es único debido a la presencia de anillos de piridina y pirazol, que pueden proporcionar propiedades electrónicas y estéricas distintas en comparación con ácidos borónicos más simples. Esta doble funcionalidad puede mejorar su reactividad y especificidad en diversas reacciones químicas y aplicaciones.

Comparación Con Compuestos Similares

Pyridine-4-boronic acid: A simpler boronic acid derivative with a pyridine ring.

Pyrazole-4-boronic acid: A boronic acid derivative with a pyrazole ring.

Uniqueness: (1-(Pyridin-4-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both pyridine and pyrazole rings, which can provide distinct electronic and steric properties compared to simpler boronic acids. This dual functionality can enhance its reactivity and specificity in various chemical reactions and applications.

Propiedades

Fórmula molecular |

C8H8BN3O2 |

|---|---|

Peso molecular |

188.98 g/mol |

Nombre IUPAC |

(1-pyridin-4-ylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-1-3-10-4-2-8/h1-6,13-14H |

Clave InChI |

SQPVTKJGOXHAFS-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CN(N=C1)C2=CC=NC=C2)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B11907857.png)

![N,N-Dimethyl-1-(1,4-dioxaspiro[4.4]nonan-7-yl)methanamine](/img/structure/B11907920.png)

![6,7-Dihydro-5H-thiazolo[4,5-f]indol-2-amine](/img/structure/B11907927.png)

![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)

![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)